N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
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Overview
Description
2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C13H17N5O3. It is characterized by the presence of a benzamide core substituted with methoxy groups and a tetrazole ring.
Preparation Methods
The synthesis of N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.
Final Coupling: The final step involves coupling the benzamide core with the tetrazole derivative under suitable conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
2,6-Dimethoxybenzamide: Lacks the tetrazole ring, making it less versatile in terms of biological activity.
N-[(2-Propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide: Lacks the methoxy groups, which may reduce its binding affinity to certain targets.
Tetrazole Derivatives: Compounds with different substituents on the tetrazole ring may exhibit varying degrees of biological activity and chemical reactivity
The uniqueness of N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea lies in its combination of methoxy groups and a tetrazole ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H18N6O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H18N6O3S/c1-4-8-20-18-13(17-19-20)16-14(24)15-12(21)11-9(22-2)6-5-7-10(11)23-3/h5-7H,4,8H2,1-3H3,(H2,15,16,18,21,24) |
InChI Key |
OCFKXQNYQGEHDD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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